3-Fluorophenyl isocyanate

Catalog No.
S705329
CAS No.
404-71-7
M.F
C7H4FNO
M. Wt
137.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenyl isocyanate

CAS Number

404-71-7

Product Name

3-Fluorophenyl isocyanate

IUPAC Name

1-fluoro-3-isocyanatobenzene

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H

InChI Key

RIKWVZGZRYDACA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)N=C=O

Canonical SMILES

C1=CC(=CC(=C1)F)N=C=O

Synthesis of Organic Compounds:

-Fluorophenyl isocyanate is a valuable building block in organic synthesis due to the presence of the isocyanate functional group (-NCO). This group readily reacts with various nucleophiles, enabling the formation of diverse carbon-nitrogen bonds.

  • Urethanes and Carbamates: 3-Fluorophenyl isocyanate reacts with alcohols to form urethanes and with amines to form carbamates. These compounds find applications in various fields, including materials science, pharmaceuticals, and agriculture [].
  • Peptides and Proteins: The isocyanate group can be used to couple amino acids, the building blocks of proteins, leading to the synthesis of peptides and peptidomimetics. These molecules have potential applications in drug discovery and development.

Fluorine Chemistry:

The presence of the fluorine atom in the 3-position of the phenyl ring introduces unique properties to 3-fluorophenyl isocyanate compared to its non-fluorinated counterpart.

  • Electronic Effects: The fluorine atom is electron-withdrawing, influencing the reactivity of the isocyanate group. This can be beneficial for controlling the regioselectivity (direction) of certain reactions.
  • Bioisosterism: Fluorine can act as a bioisoster of hydrogen, meaning it has a similar size and shape but different electronic properties. This allows researchers to introduce fluorine into biologically active molecules to potentially improve their properties, such as metabolic stability or membrane permeability.

Material Science Applications:

-Fluorophenyl isocyanate can be used to synthesize various functional materials.

  • Polymers: The isocyanate group can react with various monomers to form polymers with desirable properties, such as improved thermal stability and mechanical strength.
  • Organic Light-Emitting Diodes (OLEDs): 3-Fluorophenyl isocyanate derivatives have been explored as potential materials for OLEDs due to their ability to tune the emission color and efficiency of these devices.

3-Fluorophenyl isocyanate is an organic compound belonging to the class of aromatic isocyanates. It is a colorless liquid at room temperature with the chemical formula C7H4FNO []. The presence of the fluorine atom at the 3-position of the phenyl ring and the isocyanate functional group (N=C=O) are key features of this molecule.

3-Fluorophenyl isocyanate finds application in various scientific research areas, particularly in organic synthesis. Its reactivity with amines allows for the formation of stable amide bonds, making it a valuable tool for the creation of new molecules with specific properties.


Molecular Structure Analysis

The key feature of 3-Fluorophenyl isocyanate's structure is the combination of an aromatic ring and an isocyanate group. The phenyl ring consists of six carbon atoms arranged in a hexagonal shape with alternating single and double bonds, providing stability and rigidity. The fluorine atom attached to the third carbon of the ring introduces a slight electron-withdrawing effect, influencing the reactivity of the molecule [].

The isocyanate group (N=C=O) is highly reactive due to the presence of a double bond between the carbon and nitrogen atoms. This double bond readily participates in reactions with nucleophiles, such as amines, leading to the formation of amides.


Chemical Reactions Analysis

One of the most significant reactions involving 3-Fluorophenyl isocyanate is its reaction with primary or secondary amines. This reaction, known as acylation, forms a substituted urea linkage (CONH-) between the isocyanate group and the amine.

Here's the balanced chemical equation for the reaction with a primary amine (R-NH2):

C6H4F-N=C=O + R-NH2 -> C6H4F-NH-CO-NH-R (N-substituted urea)

3-Fluorophenyl isocyanate can also undergo hydrolysis (reaction with water) to form a substituted amine and carbon dioxide. However, this reaction is generally slower compared to its reaction with amines [].


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available
  • Boiling Point: Around 180-182 °C []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran [].
  • Stability: Moisture sensitive and decomposes upon contact with water [].
  • Density: Around 1.1 g/cm³ (estimated)

Mechanism of Action (Not Applicable)

3-Fluorophenyl isocyanate does not have a known biological function and hence no mechanism of action in living systems.

3-Fluorophenyl isocyanate is a hazardous compound and should be handled with appropriate precautions. It is classified as a skin irritant, eye irritant, and respiratory irritant [].

  • Toxicity: Data on specific toxicity is limited. However, due to its irritant properties, it is likely to cause irritation upon contact with skin, eyes, and respiratory system.
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts readily with water and amines [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from moisture and heat.

XLogP3

2.8

Other CAS

404-71-7

Dates

Modify: 2023-08-15

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